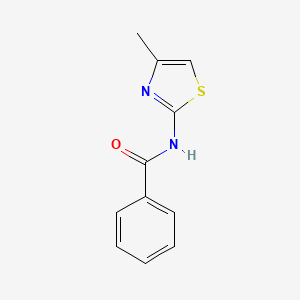
N-(4-methylthiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルチアゾール-2-イル)ベンズアミドは、チアゾール誘導体のクラスに属する化学化合物です。チアゾールは、その環構造に硫黄原子と窒素原子を両方含む複素環式化合物です。この化合物は、その潜在的な生物活性と、医薬品化学や医薬品などさまざまな分野における応用可能性のために注目されています。
準備方法
合成経路と反応条件
N-(4-メチルチアゾール-2-イル)ベンズアミドの合成は、通常、トリエチルアミンなどの塩基の存在下で、4-メチルチアゾールとベンゾイルクロリドを反応させることで行われます。この反応は、ジクロロメタンなどの有機溶媒中で室温で行われます。 生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製されます .
工業生産方法
N-(4-メチルチアゾール-2-イル)ベンズアミドの工業生産方法は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。 さらに、工業的方法は、最終製品の高純度を保証するために、高度な精製技術を組み込む場合があります .
化学反応の分析
反応の種類
N-(4-メチルチアゾール-2-イル)ベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チアゾール環は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元できます。
一般的な試薬と条件
酸化: 室温での酢酸中の過酸化水素。
還元: 還流温度でのテトラヒドロフラン中の水素化リチウムアルミニウム。
生成される主な生成物
酸化: スルホキシドまたはスルホンが生成されます。
還元: アミンまたはアルコールが生成されます。
置換: ハロゲン化誘導体が生成されます.
科学的研究の応用
N-(4-メチルチアゾール-2-イル)ベンズアミドは、次のようないくつかの科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な抗菌および抗真菌活性について研究されています。
医学: その潜在的な抗がん特性と、創薬におけるリード化合物として調査されています。
産業: 農薬や染料の開発に使用されています.
作用機序
N-(4-メチルチアゾール-2-イル)ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、特定の酵素または受容体を阻害し、その生物学的効果をもたらす可能性があります。チアゾール環は、タンパク質や核酸と相互作用し、それらの機能と活性を影響を与える可能性があります。 正確な経路と標的は、特定の応用と生物学的コンテキストによって異なる可能性があります .
類似の化合物との比較
類似の化合物
- N-(4-メチル-5-チアゾリル)ベンズアミド
- N-(4-メチルチアゾール-2-イル)アセトアミド
- N-(4-メチルチアゾール-2-イル)チオ尿素
独自性
N-(4-メチルチアゾール-2-イル)ベンズアミドは、チアゾール環とベンズアミド部分における特定の置換パターンにより、独特です。 類似の化合物と比較して、異なる薬物動態および薬力学的特性を示す可能性があり、さらなる研究開発に適した化合物となっています .
類似化合物との比較
Similar Compounds
- N-(4-methyl-5-thiazolyl)benzamide
- N-(4-methylthiazol-2-yl)acetamide
- N-(4-methylthiazol-2-yl)thiourea
Uniqueness
N-(4-methylthiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the benzamide moietyCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
生物活性
N-(4-methylthiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a thiazole moiety linked to a benzamide structure. The molecular formula is C11H12N2OS, indicating the presence of nitrogen and sulfur, which are critical for its biological activity. The synthesis typically involves the reaction of 4-methylthiazole with benzoyl chloride or similar reagents under controlled conditions to yield the desired amide derivative.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted its effectiveness against various pathogens, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Antibacterial |
| Staphylococcus aureus | Antibacterial |
| Aspergillus niger | Antifungal |
| Aspergillus oryzae | Antifungal |
These compounds exhibited significant inhibition zones in agar diffusion tests, suggesting their potential as therapeutic agents against resistant strains of bacteria and fungi .
Cytotoxicity and Antiproliferative Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. A study demonstrated that this compound could inhibit cell proliferation in various cancer models, showing IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have identified key substituents that enhance potency:
| Modification | Effect on Activity |
|---|---|
| Methyl group at 4-position | Increased antimicrobial activity |
| Fluorine substitution | Enhanced cytotoxicity |
| Hydroxyl group addition | Improved solubility and bioavailability |
These modifications suggest that careful tuning of the chemical structure can lead to compounds with improved therapeutic profiles .
Case Studies
- Immunomodulatory Effects : A study investigated the role of this compound in modulating immune responses. It was found to activate NF-κB signaling pathways in immune cells, enhancing cytokine production. This property could be leveraged for vaccine adjuvant development .
- Anticancer Research : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to controls. The compound's ability to inhibit tumor growth was attributed to its effects on both proliferation and migration of cancer cells .
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-15-11(12-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIZAVYXKHUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














